molecular formula C12H20BrNO2 B6237113 tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate CAS No. 2303309-51-3

tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate

Cat. No.: B6237113
CAS No.: 2303309-51-3
M. Wt: 290.2
InChI Key:
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Description

tert-Butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate: is an organic compound with the molecular formula C12H20BrNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a bromine atom, and a cyclopropyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihaloalkane.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or a cyclopropyl halide.

    Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atom or other functional groups.

    Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions, leading to the formation of new cyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new amine derivative, while oxidation might produce a corresponding N-oxide.

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to design and synthesize new drug candidates. Its structural features allow for the exploration of new pharmacophores and the optimization of drug-like properties.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, including advanced materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels. The bromine atom and cyclopropyl group can influence the compound’s binding affinity and selectivity, while the tert-butyl ester group can affect its pharmacokinetic properties.

Comparison with Similar Compounds

    tert-Butyl 3-chloro-4-cyclopropylpyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl 3-iodo-4-cyclopropylpyrrolidine-1-carboxylate: Similar structure but with an iodine atom instead of bromine.

    tert-Butyl 3-bromo-4-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness: tert-Butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate is unique due to the combination of its bromine atom, cyclopropyl group, and tert-butyl ester group. This combination imparts distinct reactivity and physicochemical properties, making it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

2303309-51-3

Molecular Formula

C12H20BrNO2

Molecular Weight

290.2

Purity

95

Origin of Product

United States

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